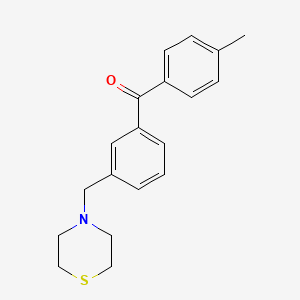

4'-methyl-3-thiomorpholinomethyl benzophenone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-5-7-17(8-6-15)19(21)18-4-2-3-16(13-18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHGSSYIUKJBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643352 | |

| Record name | (4-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-76-0 | |

| Record name | (4-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathway of 4'-methyl-3-thiomorpholinomethyl benzophenone

An In-depth Technical Guide to the Synthesis of 4'-Methyl-3-thiomorpholinomethyl Benzophenone

Introduction and Strategic Overview

This compound is a derivative of benzophenone characterized by the presence of a thiomorpholinomethyl substituent at the 3-position of one phenyl ring and a methyl group at the 4'-position of the other. This molecular structure suggests potential applications in medicinal chemistry and materials science, where the benzophenone core can act as a photophore and the thiomorpholine moiety can influence solubility and biological activity.

The synthesis of this target molecule is most effectively achieved through a Mannich reaction. This well-established aminoalkylation reaction provides a direct and efficient method for introducing an aminomethyl group onto a carbon atom adjacent to a carbonyl group or onto an activated aromatic ring. In this specific case, the synthesis involves the reaction of 4'-methylbenzophenone with formaldehyde and thiomorpholine. The benzoyl group of the 4'-methylbenzophenone deactivates the aromatic ring to which it is attached and directs incoming electrophiles to the meta-position (the 3-position), making it a suitable substrate for this transformation.

This guide provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles and supported by authoritative references.

Proposed Synthesis Pathway: The Mannich Reaction

The core of this synthesis is a one-pot Mannich reaction where 4'-methylbenzophenone serves as the substrate containing the active hydrogen on the aromatic ring, formaldehyde provides the methylene bridge, and thiomorpholine acts as the secondary amine component.

The reaction is an electrophilic aromatic substitution where the aromatic ring of 4'-methylbenzophenone acts as a nucleophile.[1] The electrophile is the N-methylenethiomorpholinium ion, formed in situ from the condensation of formaldehyde and thiomorpholine. The benzoyl group is a deactivating, meta-directing group, while the methyl group on the other ring is an activating, ortho-, para-directing group.[2] The substitution will, therefore, occur on the phenyl ring bearing the benzoyl group, at the position meta to the carbonyl, which is the 3-position.

Reaction Scheme Visualization

Sources

Technical Guide: Physicochemical Properties of 4'-methyl-3-thiomorpholinomethyl benzophenone

Abstract

This technical guide provides a comprehensive framework for the characterization of 4'-methyl-3-thiomorpholinomethyl benzophenone, a novel compound featuring a benzophenone core linked to a thiomorpholine moiety. Understanding the fundamental physicochemical properties—solubility, ionization constant (pKa), lipophilicity (LogP/D), and chemical stability—is a critical prerequisite for any substantive research or development endeavor, particularly in the fields of medicinal chemistry and materials science. This document outlines detailed, field-proven experimental protocols, explains the causality behind methodological choices, and presents data in a structured format to guide researchers. The protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a molecule of significant interest due to its hybrid structure, which combines two pharmacologically and chemically relevant scaffolds.

-

The Thiomorpholine Scaffold: The thiomorpholine ring is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a molecule can favorably modulate pharmacokinetic properties, improve brain permeability, and provide a flexible yet conformationally defined structure for interacting with biological targets.[3] Thiomorpholine and its derivatives have been explored for a wide array of biological activities, including anticancer, antioxidant, and antitubercular applications.[1][2][4]

-

The Benzophenone Core: Benzophenone and its derivatives are widely utilized as photoinitiators in UV-cured inks and coatings and as UV filters in a variety of consumer products.[5][6] This photochemical reactivity, combined with the potential for substitution on its phenyl rings, makes the benzophenone core a versatile platform for creating functional molecules.

The strategic combination of these two moieties in this compound suggests potential applications ranging from novel therapeutic agents to advanced functional materials. However, before such applications can be realized, a foundational understanding of its physicochemical profile is essential. This guide provides the experimental blueprint for establishing that profile.

Aqueous and Organic Solubility Profile

Rationale: Solubility is a cornerstone property that dictates a compound's suitability for biological testing, formulation development, and reaction chemistry. Poor aqueous solubility can be a major impediment to drug absorption and bioavailability. A systematic solubility assessment across a range of pH values and solvents provides a clear operational map for handling the compound.

Experimental Protocol: Systematic Solubility Assessment

This protocol employs a stepwise approach to classify the compound's solubility.[7][8]

-

Initial Aqueous Solubility:

-

Add 1 mg of this compound to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of deionized water (or a relevant buffer like PBS, pH 7.4) in 100 µL increments.

-

After each addition, vortex the tube vigorously for 30 seconds and visually inspect for complete dissolution.[9]

-

If the compound dissolves, it is classified as soluble (>1 mg/mL). If not, proceed to pH-dependent solubility testing.

-

-

pH-Dependent Solubility Testing:

-

Prepare two test tubes, each with 1 mg of the compound.

-

To the first tube, add 1 mL of 5% w/v aqueous HCl (~1.4 M). Vortex for 30 seconds. Solubility in this medium indicates the presence of a basic functional group, as the protonated salt form is typically more polar and water-soluble.

-

To the second tube, add 1 mL of 5% w/v aqueous NaOH (~1.25 M). Vortex for 30 seconds. Solubility here would indicate a strongly acidic functional group.

-

Given the presence of the basic thiomorpholine nitrogen, solubility is expected in the acidic solution.

-

-

Organic Solvent Solubility:

-

In separate test tubes, assess the solubility of 1 mg of the compound in 1 mL of various organic solvents commonly used in drug discovery and development, such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Acetonitrile (ACN).

-

Follow the incremental addition and vortexing procedure described in Step 1.

-

Data Presentation: Expected Solubility Profile

| Solvent System | Predicted Solubility | Rationale / Classification |

| Deionized Water | Sparingly Soluble | The molecule is largely non-polar with a high molecular weight. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly Soluble | At physiological pH, a significant fraction of the molecule may be in its neutral, less soluble form. |

| 5% Aqueous HCl | Soluble | The basic nitrogen on the thiomorpholine ring will be protonated, forming a more soluble hydrochloride salt. |

| 5% Aqueous NaOH | Insoluble | The molecule lacks a sufficiently acidic proton to be deprotonated by a strong base. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common, highly polar aprotic solvent for organic compounds. |

| Ethanol (EtOH) | Moderately Soluble | A polar protic solvent capable of dissolving many organic molecules. |

| Acetonitrile (ACN) | Moderately Soluble | A polar aprotic solvent with wide utility. |

Visualization: Solubility Assessment Workflow

Caption: Workflow for systematic solubility classification.

Ionization Constant (pKa) Determination

Rationale: The pKa value is one of the most important physicochemical parameters, as it defines the extent of a molecule's ionization at a given pH.[10] This directly influences solubility, membrane permeability, and interaction with biological targets. For this compound, the tertiary amine within the thiomorpholine ring is expected to be the primary ionizable center, acting as a base. A predicted pKa for the closely related 4'-thiomethyl analog is 6.51, suggesting this compound is a weak base.[11]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13]

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation:

-

Accurately weigh and dissolve a precise amount of the compound to create a solution of known concentration (e.g., 1 mM). Due to low aqueous solubility, a co-solvent system (e.g., 20% Methanol in water) may be required. The use of a co-solvent necessitates extrapolation back to aqueous pKa.[10]

-

Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl.[12]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of bases.[12]

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Make the solution acidic by adding a standardized HCl solution to a starting pH of ~2 to ensure the amine is fully protonated.

-

Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

The pKa is determined from the pH value at the half-equivalence point of the titration curve (the midpoint of the buffer region).[12] Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.

-

Visualization: Principle of Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Data Presentation: Expected Ionization Data

| Parameter | Predicted Value | Method |

| pKa | ~6.5 - 7.5 | Potentiometric Titration |

Lipophilicity (LogP and LogD)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.[14][] It governs how a compound partitions between aqueous and lipid phases in the body, affecting membrane permeability, plasma protein binding, and volume of distribution.

-

LogP is the partition coefficient of the neutral, un-ionized form of the molecule.

-

LogD is the distribution coefficient at a specific pH, accounting for all ionized and un-ionized species. For pharmaceutical research, LogD at pH 7.4 (LogD7.4) is the most relevant parameter.[14]

Experimental Protocol: Shake-Flask Method for LogD7.4

The shake-flask method is the "gold standard" for lipophilicity determination due to its direct measurement principle.[16][17]

-

Phase Preparation:

-

Prepare a buffered aqueous phase (e.g., Phosphate-Buffered Saline at pH 7.4).

-

Use n-octanol as the lipid phase. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This minimizes volume changes during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

In a screw-cap vial, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol (e.g., 2 mL of each).

-

Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[18] A calibration curve must be prepared for each phase.

-

-

Calculation:

-

Calculate LogD7.4 using the following formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Data Presentation: Expected Lipophilicity Data

| Parameter | Predicted Value Range | Method | Significance |

| cLogP (Calculated) | 3.5 - 5.0 | Computational (e.g., ALOGPS, ChemDraw) | Initial estimate of intrinsic lipophilicity. |

| LogD7.4 (Experimental) | 3.0 - 4.5 | Shake-Flask with HPLC-UV Analysis | Reflects effective lipophilicity at physiological pH; critical for predicting in vivo behavior.[14] |

Chemical Stability Profile

Rationale: Chemical stability is a critical quality attribute that determines a compound's shelf-life and identifies potential degradation pathways.[19] Forced degradation (or stress testing) studies are performed under conditions more severe than standard stability testing to rapidly identify likely degradation products and establish the inherent stability of the molecule.[20] This information is vital for developing stable formulations and for creating stability-indicating analytical methods, as mandated by ICH guidelines.[21]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 50:50).

-

Stress Conditions: Expose the sample solutions to the following conditions in parallel with a control sample kept at 4°C in the dark.[20][22]

-

Acidic Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Incubate the solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[23]

-

-

Sample Analysis:

-

After the designated exposure time, neutralize the acidic and basic samples.

-

Analyze all samples (stressed and control) by a stability-indicating analytical method, typically a reverse-phase HPLC method with UV or Mass Spectrometric detection.

-

Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products, while a decrease in the main peak area indicates loss of the parent compound.

-

-

Data Reporting: Report the percentage of the parent compound remaining and the percentage of total degradation products formed under each stress condition.

Data Presentation: Expected Forced Degradation Profile

| Stress Condition | Expected Outcome | Rationale |

| 1 M HCl, 60°C | Stable to Minor Degradation | Amine might provide some stability; ether linkages in benzophenones can be susceptible. |

| 1 M NaOH, 60°C | Minor Degradation | Ketone functionality is generally stable, but adjacent groups could influence reactivity. |

| 3% H₂O₂, RT | Significant Degradation | The sulfur atom in the thiomorpholine ring is susceptible to oxidation to the corresponding sulfoxide and sulfone. |

| Heat (60°C) | Stable | Covalent bonds are generally stable to moderate thermal stress in the absence of other reagents. |

| Photolysis (ICH Q1B) | Significant Degradation | The benzophenone core is a well-known chromophore and photosensitizer, making the molecule highly susceptible to photodegradation.[6] |

Conclusion

This guide provides a robust, methodology-focused framework for the comprehensive physicochemical characterization of this compound. The described protocols for determining solubility, pKa, lipophilicity, and chemical stability are grounded in established scientific principles and regulatory expectations. The resulting data will form a critical foundation for any future investigation, enabling informed decisions in drug discovery, formulation science, and materials development. The expected profile of a sparingly soluble, weakly basic, lipophilic, and photosensitive compound highlights key challenges and opportunities for its potential applications.

References

- Božinović, N., et al. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Serbian Chemical Society.

- Sygnature Discovery. (n.d.). What is LogP? A Guide to Lipophilicity in Drug Discovery.

- Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 253-279.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- BOC Sciences. (n.d.). Lipophilicity Assays.

- Giaginis, C., & Tsantili-Kakoulidou, A. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- University of Toronto. (n.d.).

- Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

- Creative Bioarray. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- BenchChem. (2025). Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Creative Proteomics. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.

- Negreira, N., et al. (2014). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(13), 3179-90.

- Slideshare. (n.d.).

- ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- Al-Iraqi, M. A., & Abed, A. N. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 108-126.

- Zhang, H., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.

- Thompson Rivers University. (2023). Solubility of Organic Compounds.

- ResearchGate. (2024). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-Assisted extraction followed by gas chromatography-mass spectrometry | Request PDF.

- Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.

- Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Gładysz, M., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6945.

- Beszterda, M., & Frański, R. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(2), 173-180.

- Hendriks, J., et al. (2011).

- Diamanti, D., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246-2258.

- Pacific BioLabs. (n.d.).

- Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Stability Testing and its Role in Drug Development Process.

- European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- Alzahrani, A. R., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1342.

- ChemicalBook. (n.d.). 4'-THIOMETHYL-3-THIOMORPHOLINOMETHYL BENZOPHENONE | 898762-98-6.

- National Center for Biotechnology Information. (n.d.). 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone. PubChem.

- ChemicalBook. (n.d.). This compound | 898762-76-0.

- BLDpharm. (n.d.). 898762-76-0|this compound.

- PrepChem.com. (n.d.). Synthesis of 4-methylamino-3-nitro-benzophenone.

- ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and....

- Guidechem. (n.d.).

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. 4'-THIOMETHYL-3-THIOMORPHOLINOMETHYL BENZOPHENONE | 898762-98-6 [amp.chemicalbook.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. rroij.com [rroij.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pacificbiolabs.com [pacificbiolabs.com]

4'-methyl-3-thiomorpholinomethyl benzophenone CAS number 898762-76-0

An In-Depth Technical Guide to 4'-methyl-3-thiomorpholinomethyl benzophenone (CAS 898762-76-0): A Molecule of Untapped Potential

Preamble: Navigating the Known and the Unknown

In the landscape of chemical research and drug development, we occasionally encounter compounds that exist in catalogues yet remain absent from the scientific literature. This compound, identified by CAS number 898762-76-0, is one such entity. While commercially available from several suppliers, it is a molecule without a published scientific narrative.[1][2][3]

This guide, therefore, deviates from a conventional whitepaper. It is constructed as a comprehensive analytical projection—a roadmap for the researcher intrigued by this unexplored structure. By dissecting the molecule into its constituent functional moieties and drawing upon established principles and data from analogous compounds, we will construct a robust profile of its probable characteristics, plausible synthesis, and potential applications. This document serves as a foundational blueprint for initiating research into this novel chemical entity.

Molecular Profile and Structural Deconstruction

The first step in understanding a novel compound is to analyze its architecture. The structure combines three key pharmacophoric and chemically significant units: a benzophenone core, a p-tolyl group, and a thiomorpholinomethyl substituent.

| Identifier | Value | Source |

| CAS Number | 898762-76-0 | [1][3] |

| Molecular Formula | C₁₉H₂₁NOS | [1] |

| Molecular Weight | 311.44 g/mol | [1][3] |

The molecule's name precisely describes its structure:

-

Benzophenone : A central diarylketone scaffold, known for its photochemical properties and as a privileged structure in medicinal chemistry.[4][5]

-

4'-methyl : A methyl group at the para-position of the phenyl ring not attached to the thiomorpholine moiety.

-

3-thiomorpholinomethyl : A thiomorpholine ring linked via a methylene bridge to the meta-position of the other phenyl ring.

Caption: A plausible two-step synthesis pathway.

Experimental Protocol: Proposed Synthesis

Materials: Toluene, Benzoyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), 4-Methylbenzophenone, Thiomorpholine, Paraformaldehyde, Ethanol, Sodium Hydroxide (NaOH).

Protocol Step 1: Synthesis of 4-Methylbenzophenone Intermediate

-

To a stirred solution of benzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add toluene (3.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add anhydrous AlCl₃ (1.1 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice containing concentrated HCl.

-

Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or column chromatography to yield pure 4-methylbenzophenone.

Protocol Step 2: Synthesis of this compound

-

In a round-bottom flask, combine 4-methylbenzophenone (1.0 eq), thiomorpholine (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring progress by TLC.

-

After cooling to room temperature, concentrate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the final compound via silica gel column chromatography using a hexane/ethyl acetate gradient.

Analytical Characterization and Physicochemical Profile

Confirmation of the synthesized compound's identity and purity is paramount. Standard analytical techniques would be employed. [6][7][8]Preformulation studies, including solubility and stability assays, are critical for any compound intended for biological screening. [9]

| Analytical Method | Purpose & Expected Observations |

|---|---|

| ¹H NMR | Confirm proton environment. Expect aromatic signals (multiplets), a singlet for the methyl group (~2.4 ppm), a singlet for the methylene bridge (~3.6 ppm), and multiplets for the thiomorpholine protons. |

| ¹³C NMR | Confirm carbon skeleton. Expect a signal for the ketone carbonyl (>190 ppm), multiple aromatic signals, a signal for the methyl carbon (~21 ppm), and signals for the methylene and thiomorpholine carbons. |

| Mass Spectrometry | Determine molecular weight. Expect to find the molecular ion peak [M]+ or [M+H]+ corresponding to 311.44. |

| HPLC | Assess purity. A validated reverse-phase HPLC method would be developed to show a single major peak (>95% purity). |

| LogP (Partition Coeff.) | Predict lipophilicity. The structure suggests a relatively high lipophilicity, likely with a LogP value between 3 and 5, indicating good membrane permeability but potentially low aqueous solubility. |

Hypothesized Biological Activity and Therapeutic Potential

The true value of a novel compound lies in its potential function. By analyzing its components, we can hypothesize its likely biological activities.

-

Anti-Cancer Activity : The benzophenone scaffold is present in numerous compounds with demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. [5][10][11]The mechanism often involves inducing apoptosis and targeting angiogenesis. [10]* Anti-Inflammatory Effects : Many benzophenone derivatives act as potent anti-inflammatory agents, often by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. [4][12]The Mannich base functionalization itself can contribute to this activity. [13]* Antimicrobial and Antiviral Properties : Natural and synthetic benzophenones have shown a broad spectrum of antimicrobial and antiviral activities, including against HIV. [5][14]Fused heterocyclic systems, similar in principle to the thiomorpholine addition, can enhance these properties. [8]* Antioxidant Potential : The thiomorpholine moiety has been specifically incorporated into molecules to confer antioxidant and hypolipidemic properties. [12]This suggests the target compound may act as a free radical scavenger.

Given this convergence of activities, this compound emerges as a promising candidate for screening in oncology, immunology, and infectious disease research.

Proposed Research and Development Workflow

For any researcher or organization looking to investigate this compound, a structured, milestone-driven approach is essential. The workflow below outlines a logical progression from basic synthesis to initial biological evaluation.

Caption: A logical workflow for the initial investigation.

Conclusion and Future Outlook

This compound stands as a molecule of significant latent potential. Its architecture is a deliberate hybridization of pharmacophores with well-documented roles in modulating critical biological pathways. The lack of existing research presents a unique opportunity for novel discovery. The synthetic route is straightforward, relying on robust and scalable chemical reactions, making the compound highly accessible for investigation.

This guide provides the foundational knowledge—a plausible synthesis, a characterization strategy, and a data-driven hypothesis of its biological value—to catalyze the transition of this compound from a catalogue number to a valued tool in drug discovery and development.

References

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. [Link]

-

A convenient preparation of novel benzophenone derivatives. (n.d.). ResearchGate. [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). MedChemComm (RSC Publishing). [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). National Institutes of Health (NIH). [Link]

-

Development of Analytical Method Applied to Preformulation Studies of a Novel Benzophenone Derivative with Pharmaceutical Interest. (2016). ResearchGate. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). [Link]

-

Application of the Mannich reaction in the structural modification of natural products. (2023). National Institutes of Health (NIH). [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing. [Link]

-

Structural diversity and bioactivities of natural benzophenones. (n.d.). PubMed. [Link]

-

Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity. (2010). PubMed. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). National Center for Biotechnology Information. [Link]

- Process for the preparation of a benzophenone glycine imine alkyl ester derivative. (n.d.).

-

Synthesis of benzophenone semicarbazones and thiosemicarbazones 3–27. (n.d.). ResearchGate. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Semantic Scholar. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). PubMed. [Link]

-

Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. (n.d.). [Link]

Sources

- 1. This compound | 898762-76-0 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 898762-76-0|this compound|BLDpharm [bldpharm.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of chalcones and related Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4'-Methyl-3-thiomorpholinomethyl Benzophenone: Synthesis, Characterization, and Potential Applications

This guide provides an in-depth analysis of 4'-methyl-3-thiomorpholinomethyl benzophenone, a specialized organic compound. We will explore its molecular structure, physicochemical properties, a proposed synthetic route based on established chemical principles, and methods for its characterization. Furthermore, we will delve into its potential applications in drug discovery and materials science, drawing insights from the known bioactivities of related benzophenone and thiomorpholine derivatives.

Introduction: Unveiling this compound

This compound (CAS No. 898762-76-0) is a derivative of benzophenone, a well-known pharmacophore and photoinitiator.[1][2] The incorporation of a thiomorpholinomethyl group at the 3-position and a methyl group at the 4'-position of the benzophenone scaffold suggests a molecule designed for specific biological interactions or material properties. The benzophenone core is prevalent in numerous bioactive compounds, exhibiting a wide range of activities, including antifungal and anti-inflammatory properties.[3][4] The addition of the thiomorpholine moiety, a sulfur-containing heterocycle, can modulate the molecule's polarity, lipophilicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central carbonyl group bridging two phenyl rings. One ring is substituted with a methyl group in the para position (4'-), while the other bears a thiomorpholinomethyl substituent in the meta position (3-).

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898762-76-0 | [1][2] |

| Molecular Formula | C19H21NOS | [1] |

| Molecular Weight | 311.44 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (predicted). | - |

Synthesis and Characterization

Caption: Proposed synthetic workflow for this compound via the Mannich reaction.

Proposed Experimental Protocol for Synthesis

The following is a generalized protocol based on standard Mannich reaction procedures. Optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) would be necessary to achieve a high yield.

-

Reaction Setup: To a solution of 4'-methylbenzophenone (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is added thiomorpholine (1.2 eq) and an aqueous solution of formaldehyde (37%, 1.5 eq).

-

Catalysis: A catalytic amount of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) is added to the reaction mixture. The choice of catalyst can influence the reaction rate and selectivity.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, ranging from room temperature to reflux, for a period of 12 to 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove the catalyst and any unreacted starting materials. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons of the two phenyl rings, the singlet for the methyl group, the methylene bridge protons, and the protons of the thiomorpholine ring.

-

¹³C NMR would confirm the presence of all 19 carbon atoms in their respective chemical environments, including the carbonyl carbon and the carbons of the heterocyclic ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition (C19H21NOS).

-

Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

Potential Applications and Future Directions

While the specific biological activities of this compound are not yet reported in the literature, its structural motifs suggest several potential areas of application:

-

Drug Discovery:

-

Anticancer Agents: Benzophenone derivatives have been investigated for their antitumor properties.[4] The introduction of a Mannich base can enhance cytotoxicity against cancer cell lines.[8]

-

Antimicrobial Agents: The benzophenone scaffold is a key component in some antimicrobial compounds.[9] The thiomorpholine moiety may also contribute to antimicrobial activity.

-

Enzyme Inhibition: The rigid structure of the benzophenone core makes it a suitable scaffold for designing enzyme inhibitors. For instance, some benzophenone derivatives are known to inhibit p38 MAP kinase.[3]

-

-

Materials Science:

-

Photoinitiators: Benzophenones are widely used as photoinitiators in UV curing applications. The substituents on the phenyl rings can be tailored to fine-tune the absorption characteristics and reactivity.

-

Future research should focus on the synthesis and biological evaluation of this compound to explore its potential as a therapeutic agent or a functional material. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with different substitution patterns, would provide valuable insights for the design of more potent and selective compounds.

Conclusion

This compound is a compound with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic route. The proposed experimental protocols and characterization methods offer a solid foundation for researchers interested in exploring this molecule further. The insights into its potential applications are intended to stimulate future investigations into this and related compounds, ultimately contributing to the development of novel drugs and advanced materials.

References

-

Three-component radical homo Mannich reaction. Nature Communications. [Link]

-

Synthesis of methyl benzophenone. PrepChem.com. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

-

Application of the Mannich reaction in the structural modification of natural products. European Journal of Medicinal Chemistry. [Link]

-

4'-Carboethoxy-3-thiomorpholinomethyl benzophenone. PubChem. [Link]

-

4-methyl benzophenone, 134-84-9. The Good Scents Company. [Link]

-

Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. [Link]

-

Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone. Journal of Chemical Crystallography. [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

Sources

- 1. 898762-76-0|this compound|BLDpharm [bldpharm.com]

- 2. This compound | 898762-76-0 [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4'-Methyl-3-thiomorpholinomethyl Benzophenone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel compound 4'-methyl-3-thiomorpholinomethyl benzophenone. With a molecular formula of C₁₉H₂₁NOS and a molecular weight of 311.44, this molecule holds potential interest for researchers in medicinal chemistry and materials science.[1][2] This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural elucidation process. The methodologies and expected spectral data are presented to guide researchers in the synthesis and verification of this and structurally related compounds.

Molecular Structure and Functional Groups

A thorough understanding of the molecular architecture is paramount for interpreting spectroscopic data. This compound is a multi-functional molecule comprising a benzophenone core, a thiomorpholine ring, and a methyl group.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

Due to the novelty of this compound, experimental data is not widely available. The following sections provide predicted spectroscopic data based on the analysis of its structural fragments and comparison with known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | m | 9H | Aromatic protons |

| ~3.6 | s | 2H | -CH₂- (methylene bridge) |

| ~2.8 | t | 4H | -N-CH₂- (thiomorpholine) |

| ~2.6 | t | 4H | -S-CH₂- (thiomorpholine) |

| ~2.4 | s | 3H | Ar-CH₃ |

-

Aromatic Region (δ 7.8 - 7.2): The nine aromatic protons are expected to appear as a complex multiplet in this region, characteristic of substituted benzophenones.[3]

-

Methylene Bridge (δ ~3.6): The two protons of the methylene bridge connecting the benzophenone core to the thiomorpholine nitrogen are expected to appear as a singlet.

-

Thiomorpholine Protons (δ ~2.8 and ~2.6): The eight protons of the thiomorpholine ring are expected to appear as two triplets, corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the sulfur atom, respectively. The chemical shifts are influenced by the electronegativity of the heteroatoms.

-

Methyl Protons (δ ~2.4): The three protons of the methyl group on the benzophenone ring are expected to appear as a sharp singlet.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (ketone) |

| ~143 - 128 | Aromatic carbons |

| ~60 | -CH₂- (methylene bridge) |

| ~55 | -N-CH₂- (thiomorpholine) |

| ~30 | -S-CH₂- (thiomorpholine) |

| ~21 | Ar-CH₃ |

-

Carbonyl Carbon (δ ~196): The ketone carbonyl carbon is expected to appear at a characteristic downfield shift.[3]

-

Aromatic Carbons (δ ~143 - 128): The twelve aromatic carbons will resonate in this region.

-

Methylene and Thiomorpholine Carbons (δ ~60, ~55, ~30): The aliphatic carbons of the methylene bridge and the thiomorpholine ring will appear in the upfield region of the spectrum.

-

Methyl Carbon (δ ~21): The methyl carbon will be observed at a characteristic upfield chemical shift.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1660 | Strong | C=O (ketone) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1280 | Medium | C-N stretch |

| ~700-800 | Strong | C-H out-of-plane bending |

-

C=O Stretch ( ~1660 cm⁻¹): A strong absorption band in this region is a clear indicator of the benzophenone ketone group.[5]

-

C-H Stretches (~3060 and ~2950-2850 cm⁻¹): The aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the phenyl rings.

-

C-N Stretch (~1280 cm⁻¹): The stretching vibration of the C-N bond in the thiomorpholine ring is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (m/z 311): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₉H₂₁NOS), which is 311.44.[2]

-

Key Fragmentation Patterns:

-

Loss of the thiomorpholinomethyl group: A significant fragment would likely correspond to the 4-methylbenzophenone cation (m/z 195) resulting from the cleavage of the bond between the methylene bridge and the benzophenone ring.

-

Formation of the thiomorpholinomethyl cation: The fragment corresponding to the thiomorpholinomethyl cation (m/z 116) may also be observed.

-

Benzoyl and Toloyl Fragments: Further fragmentation of the benzophenone core could lead to the formation of the benzoyl cation (m/z 105) and the 4-methylbenzoyl (toloyl) cation (m/z 119).[6]

-

Diagram of the predicted mass spectrometry fragmentation of this compound.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following experimental protocols are recommended.

Synthesis

The synthesis of this compound can be achieved through a Mannich-type reaction involving 4-methylbenzophenone, formaldehyde, and thiomorpholine. A general procedure would involve:

-

Dissolving 4-methylbenzophenone in a suitable solvent (e.g., ethanol).

-

Adding an equimolar amount of thiomorpholine and a slight excess of formaldehyde (as a 37% aqueous solution).

-

Refluxing the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cooling the reaction mixture and isolating the product by filtration or extraction.

-

Purifying the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound, a compound of interest for further chemical and biological investigations. The presented NMR, IR, and MS data, along with the proposed experimental protocols, serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The structural elucidation of novel compounds relies on the careful application and interpretation of these powerful analytical techniques.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

The Good Scents Company. 4-methyl benzophenone, 134-84-9. [Link]

-

PubChem. 4-Methyl-4'-nitrobenzophenone. [Link]

-

National Center for Biotechnology Information. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

-

SciSpace. Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

-

NIST WebBook. Benzophenone. [Link]

-

NIST WebBook. Benzophenone. [Link]

-

SpectraBase. 4-Morpholinobenzophenone - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 4'-Methylacetophenone. [Link]

-

NIST WebBook. Benzophenone. [Link]

-

NIST WebBook. Morpholine, 4-methyl-. [Link]

-

NIST WebBook. 3,4-Methylenedioxypropiophenone. [Link]

-

NIST WebBook. Methanone, (4-methylphenyl)phenyl-. [Link]

-

NIST WebBook. 4-Hydroxy-3-methylacetophenone. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Thiomorpholine Benzophenone Derivatives

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves into the therapeutic potential of a promising, yet relatively underexplored, class of compounds: thiomorpholine benzophenone derivatives. These molecules represent a thoughtful convergence of two "privileged scaffolds." The benzophenone framework is a structural motif present in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The thiomorpholine ring, a sulfur-containing saturated heterocycle, is also a key component in various bioactive molecules, contributing to their physicochemical properties and target interactions.[3] The substitution of the oxygen atom in the analogous morpholine ring with sulfur in thiomorpholine can significantly alter the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thus offering a unique avenue for modulating biological activity.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the potential biological activities of thiomorpholine benzophenone derivatives. We will examine the established activities of closely related analogs, propose mechanistic hypotheses, and provide detailed experimental protocols to empower further investigation into this promising class of compounds. Our approach is grounded in the principles of scientific integrity, providing a causal understanding of experimental choices and a framework for self-validating research.

Anticipated Biological Activities and Mechanistic Insights

While direct and extensive literature on thiomorpholine benzophenone derivatives is emerging, we can infer their potential biological activities by examining the well-documented properties of their constituent parts and closely related analogs, such as morpholine benzophenone ethers.

Anticancer Activity: A Multi-pronged Approach

Benzophenone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4] The incorporation of a thiomorpholine moiety is hypothesized to modulate these activities, potentially enhancing efficacy or altering the mechanism of action.

a. Inhibition of Angiogenesis:

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis.[5] Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[5] Novel synthetic benzophenone analogs have been shown to interact with VEGF, down-regulating its expression and thereby inhibiting angiogenesis.[4] It is plausible that thiomorpholine benzophenone derivatives could also target this pathway.

b. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Benzophenone derivatives have been observed to induce apoptosis through caspase-activated DNase-mediated pathways, leading to DNA fragmentation, a hallmark of apoptosis.[4] Specifically, the mitochondrial apoptosis pathway can be triggered, involving the activation of caspase-9 and caspase-3.[6]

c. Cell Cycle Arrest:

Uncontrolled cell proliferation is a defining characteristic of cancer. Certain benzophenone analogs have the ability to arrest the cell cycle at the G2/M phase, preventing mitotic entry and thereby inhibiting cancer progression.[4]

d. Kinase Inhibition:

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Benzophenone derivatives have been identified as inhibitors of various protein kinases, including Protein Kinase C (PKC) and Protein Kinase A (PKA).[7] The thiomorpholine moiety itself is found in compounds designed as kinase inhibitors, suggesting that thiomorpholine benzophenone hybrids could be potent and selective kinase inhibitors.[8]

Hypothesized Anticancer Signaling Pathway

Caption: Hypothesized anticancer mechanisms of thiomorpholine benzophenone derivatives.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Both benzophenone and morpholine/thiomorpholine scaffolds are known to be present in molecules with antimicrobial properties.[3][9][10] Benzophenone-N-ethyl morpholine ethers have shown potential as both antibacterial and antifungal agents.[9] The substitution of oxygen with sulfur in the thiomorpholine ring could influence the antimicrobial spectrum and potency.

A study on 4-thiomorpholin-4-ylbenzohydrazide derivatives, which closely resemble the thiomorpholine benzophenone structure, demonstrated in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and antifungal activity against Aspergillus niger and Candida albicans.[10] This suggests that the thiomorpholine benzophenone core is a promising scaffold for the development of novel antimicrobial agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Benzophenone derivatives, including ketoprofen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[11] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, potent mediators of inflammation.[11]

Studies on benzophenone-N-ethyl morpholine ethers have demonstrated their anti-inflammatory activity in vivo, suggesting that the combination of these two moieties is favorable for this biological effect.[11] Molecular docking studies have also suggested that benzophenone hybrids can bind to the active sites of COX-2 and microsomal prostaglandin E synthase-1 (mPGES-1), both of which are attractive targets for anti-inflammatory drugs.[12][13] The introduction of the thiomorpholine ring could fine-tune the selectivity and potency of these derivatives as anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of thiomorpholine benzophenone derivatives, we provide the following detailed, step-by-step protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of these formazan crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

MTT Assay Workflow

Caption: A typical workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate media until they reach the exponential growth phase.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with medium only (no cells) to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of the thiomorpholine benzophenone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate the plate for another 48 hours under the same conditions.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

After the 48-hour treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After the 4-hour incubation, carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism (bacterial or fungal), pick a few colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well plate.

-

Prepare a stock solution of the thiomorpholine benzophenone derivative in a suitable solvent (e.g., DMSO).

-

In the first column of the plate, add 50 µL of the test compound at twice the highest desired final concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of the dilution series.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well (except the sterility control).

-

The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, the absorbance at 600 nm can be read using a microplate reader to quantify growth.

-

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[10]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Handling and Grouping:

-

Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard drug, and different doses of the test compound), with at least six animals per group.

-

Fast the animals overnight before the experiment, with free access to water.

-

-

Compound Administration:

-

Administer the thiomorpholine benzophenone derivative (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally at different doses.

-

The control group receives only the vehicle.

-

The standard group receives a known anti-inflammatory drug (e.g., indomethacin, 5 mg/kg).

-

-

Induction of Inflammation:

-

One hour after the administration of the test compound or standard drug, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Data Presentation and Structure-Activity Relationship (SAR) Analysis

To facilitate a clear understanding and comparison of the biological activities of different thiomorpholine benzophenone derivatives, all quantitative data should be summarized in well-structured tables.

Table 1: In Vitro Anticancer Activity of Thiomorpholine Benzophenone Derivatives

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC₅₀ (µM) |

| TBP-1 | H | H | H | MCF-7 | Data |

| TBP-2 | Cl | H | H | MCF-7 | Data |

| TBP-3 | OCH₃ | H | H | MCF-7 | Data |

| TBP-4 | H | Cl | H | MCF-7 | Data |

| ... | ... | ... | ... | ... | ... |

Table 2: Antimicrobial Activity of Thiomorpholine Benzophenone Derivatives

| Compound ID | R1 | R2 | R3 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TBP-1 | H | H | H | Data | Data | Data |

| TBP-2 | Cl | H | H | Data | Data | Data |

| TBP-3 | OCH₃ | H | H | Data | Data | Data |

| TBP-4 | H | Cl | H | Data | Data | Data |

| ... | ... | ... | ... | ... | ... | ... |

Table 3: Anti-inflammatory Activity of Thiomorpholine Benzophenone Derivatives in Carrageenan-Induced Paw Edema

| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h |

| Control | Vehicle | 0 |

| Indomethacin | 5 | Data |

| TBP-1 | 10 | Data |

| TBP-1 | 20 | Data |

| TBP-2 | 10 | Data |

| TBP-2 | 20 | Data |

| ... | ... | ... |

The analysis of such data will be crucial for establishing the Structure-Activity Relationship (SAR). For instance, the nature and position of substituents on the benzophenone rings (R1, R2, R3) can significantly influence the biological activity. Electron-withdrawing or electron-donating groups, as well as their steric properties, can affect the binding of the molecule to its biological target. A systematic variation of these substituents will allow for the optimization of the lead compounds for improved potency and selectivity.

Conclusion and Future Directions

Thiomorpholine benzophenone derivatives represent a promising class of compounds with the potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The strategic combination of the benzophenone and thiomorpholine scaffolds offers a rich chemical space for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their potential, along with detailed protocols for their biological evaluation.

Future research should focus on the synthesis of a library of these derivatives with systematic structural variations to establish a clear SAR. Mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways modulated by the most active compounds. Furthermore, in vivo efficacy and safety studies will be essential to translate the in vitro findings into potential clinical applications. The methodologies and insights provided herein are intended to serve as a robust foundation for these future investigations, ultimately unlocking the full therapeutic potential of thiomorpholine benzophenone derivatives.

References

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (URL: [Link])

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (URL: [Link])

-

Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (URL: [Link])

-

Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. (URL: [Link])

-

synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (URL: [Link])

-

Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. (URL: [Link])

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (URL: [Link])

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (URL: [Link])

-

Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (URL: [Link])

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (URL: [Link])

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (URL: [Link])

- Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. (URL: )

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (URL: [Link])

-

Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. (URL: [Link])

-

Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines. (URL: [Link])

-

Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (URL: [Link])

-

Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents. (URL: [Link])

-

Thiomorpholine synthesis. (URL: [Link])

-

Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. (URL: [Link])

-

Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity. (URL: [Link])

-

Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (URL: [Link])

-

Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. (URL: [Link])

-

The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats. (URL: [Link])

-

An Overview of the Use of Anti-Angiogenic Agents in the Treatment of Thymic Epithelial Tumors. (URL: [Link])

-

Correction: The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (URL: [Link])

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemlett.com [jchemlett.com]

- 3. jchemrev.com [jchemrev.com]

- 4. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]